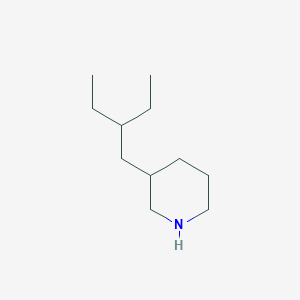

3-(2-Ethylbutyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-3-10(4-2)8-11-6-5-7-12-9-11/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISCEJMUPJRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Ethylbutyl Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a pivotal step in the synthesis of 3-(2-ethylbutyl)piperidine and related structures. The chosen strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Hydrogenation and Reduction Approaches to Piperidine Rings

One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine (B92270) derivatives. This approach leverages the aromatic pyridine core as a stable precursor that can be saturated to the desired piperidine.

Catalytic hydrogenation is a widely employed method for the synthesis of piperidines from pyridines. nih.govasianpubs.orgresearchgate.net This process typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when other functional groups are present in the molecule. liverpool.ac.uk

Commonly used catalysts include platinum group metals such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). asianpubs.orgliverpool.ac.uk The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the efficiency of the hydrogenation. For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported to produce the corresponding piperidine derivatives in good yields. asianpubs.orgresearchgate.net

Recent advancements have focused on developing more robust and selective catalysts that can operate under milder conditions. For example, a rhodium oxide (Rh₂O₃) catalyst has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. liverpool.ac.uk Furthermore, iridium-catalyzed ionic hydrogenation has emerged as a powerful method with excellent tolerance for sensitive functional groups that might be reduced under traditional hydrogenation conditions. chemrxiv.orgchemrxiv.org

| Precursor | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Methylpyridine | PtO₂ | H₂ (70 bar), Acetic Acid, RT, 4-6 h | 2-Methylpiperidine | - | asianpubs.org |

| 3-Methylpyridine | PtO₂ | H₂ (70 bar), Acetic Acid, RT, 4-6 h | 3-Methylpiperidine | - | asianpubs.org |

| 3-Phenylpyridine | PtO₂ | H₂ (60 bar), Acetic Acid, RT, 8 h | 3-Phenylpiperidine | - | asianpubs.org |

| Various Alkyl Pyridines | Rh₂O₃ | H₂ (5 bar), TFE, 40°C, 16 h | Various Alkyl Piperidines | >99 | liverpool.ac.uk |

| Various Pyridines | [Ir-OMs] | H₂ (50 bar), TFA, Methanol (B129727), RT, 18 h | Various Piperidines | High | chemrxiv.org |

Yields were reported as high or >99% without specific values in some sources.

Reductive cyclization and amination pathways offer an alternative to the direct hydrogenation of pre-formed pyridine rings. These methods construct the piperidine ring from acyclic precursors, often in a one-pot process. Reductive amination, in particular, is a versatile reaction that forms an amine from a carbonyl group and an amine or ammonia, followed by reduction of the intermediate imine. wikipedia.orgmasterorganicchemistry.comlibretexts.org

One common strategy involves the intramolecular reductive amination of a δ-amino aldehyde or ketone. The acyclic precursor, containing both an amine and a carbonyl group (or a precursor to one) at appropriate positions, undergoes cyclization to form an imine or enamine intermediate, which is then reduced in situ to the piperidine. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com

Another approach is the double reductive amination of 1,5-dicarbonyl compounds with an amine. This method has been successfully applied to the synthesis of polyhydroxypiperidines. ajchem-a.com The reaction of a 1,5-diketone with an amine, followed by reduction, can lead to the formation of N-substituted piperidines. The diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of the monoxime of a 1,5-diketone. ajchem-a.com Furthermore, a convenient route for the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid involves the reduction of a diester to a diol, followed by tosylation and cyclization with an amine. niscpr.res.inresearchgate.net

| Precursor Type | Key Reaction | Reducing Agent | Product Type | Reference |

| δ-Amino Aldehyde/Ketone | Intramolecular Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | Substituted Piperidines | nih.govmasterorganicchemistry.com |

| 1,5-Diketone Monoxime | Intramolecular Reductive Cyclization | NaBH₃CN | Polysubstituted N-Hydroxypiperidines | ajchem-a.com |

| L-Glutamic Acid Derivative (Diol) | Cyclization via Ditosylate | - | 3-Amino Piperidine Derivatives | niscpr.res.inresearchgate.net |

| 1,5-Diketone | Double Reductive Amination | Various | N-Substituted Piperidines | ajchem-a.com |

| Dioximes | Catalytic Reductive Cyclization | H₂, Pd/C | Substituted Piperazines | mdpi.com |

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are powerful tools for the construction of the piperidine ring, offering a high degree of control over the stereochemistry of the newly formed ring. These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within an acyclic precursor to close the six-membered ring.

Radical cyclization reactions provide a mild and efficient method for the synthesis of piperidines. nih.govnih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated functional group, such as an alkene or alkyne, to form the piperidine ring.

A classic approach involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). rsc.org This method has been successfully used in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to afford 2,4-disubstituted piperidines. nih.gov A notable feature of this reaction is the influence of the hydride source on the diastereoselectivity. While cyclization with tributyltin hydride typically yields trans-piperidines with moderate diastereomeric ratios, the use of tris(trimethylsilyl)silane (B43935) can significantly enhance the diastereoselectivity, in some cases up to 99:1. nih.gov

Concerns over the toxicity of tin reagents have driven the development of tin-free radical cyclization methods. rsc.org One such approach utilizes visible light photoredox catalysis to generate the reactive radical intermediate from an activated carbon-bromine bond. rsc.org This method offers a greener alternative for initiating the cyclization cascade. Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been reported as an effective method for producing various piperidines. nih.gov

| Precursor | Radical Generation | Key Features | Product | Diastereomeric Ratio (trans:cis) | Reference |

| 7-substituted-6-aza-8-bromooct-2-enoates | Bu₃SnH, AIBN | Tin-mediated | 2,4-disubstituted piperidines | 3:1 to 6:1 | nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | Tin-free, high diastereoselectivity | 2,4-disubstituted piperidines | up to 99:1 | nih.gov |

| Activated C-Br bond precursors | Visible light photoredox catalysis | Tin-free, mild conditions | Substituted piperidines | - | rsc.org |

| Linear amino-aldehydes | Cobalt(II) catalyst | - | Various piperidines | - | nih.gov |

Metal-catalyzed intramolecular cyclizations have become a cornerstone of modern synthetic organic chemistry, providing efficient routes to complex heterocyclic structures like piperidines. These reactions often proceed with high levels of chemo-, regio-, and stereoselectivity.

Palladium-catalyzed reactions are particularly prevalent in this area. acs.orgnih.gov For instance, a palladium-catalyzed modular synthesis of highly substituted piperazines and related heterocycles has been developed, which involves the coupling of a propargyl unit with various diamine components. acs.orgnih.gov Palladium catalysis has also been utilized for the intramolecular cyclization of aminodienes with aminals via a C-N bond metathesis reaction.

Copper-catalyzed intramolecular C-H amination has emerged as a powerful strategy for the synthesis of both pyrrolidines and piperidines. nih.govacs.orgresearchgate.net This method involves the direct functionalization of a C(sp³)–H bond to form a C-N bond, leading to the cyclized product. The use of copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. nih.gov These reactions often proceed via an intramolecular syn-aminocupration followed by the formation of a C-C bond.

| Catalyst System | Precursor Type | Reaction Type | Product | Key Features | Reference |

| Palladium(0) | Propargyl carbonates and bis-nitrogen nucleophiles | Decarboxylative cyclization | Highly substituted piperazines | Mild conditions, high yields | acs.orgnih.gov |

| Copper(II) carboxylate | γ- and δ-alkenyl N-arylsulfonamides | Intramolecular carboamination | N-functionalized piperidines | Oxidative cyclization | nih.gov |

| Copper(I) complex | N-fluoride amides | Intramolecular C-H amination | Pyrrolidines and piperidines | Direct C-N bond formation | nih.govacs.orgresearchgate.net |

| Gold(I) complex | N-allenamides and alkene-tethered oxime ethers | Annulation | Highly substituted piperidines | Direct assembly | ajchem-a.com |

Intermolecular Approaches and Annulations

Intermolecular strategies for piperidine synthesis involve the formation of the heterocyclic ring from separate molecular fragments. Annulation reactions, where a new ring is fused onto an existing structure, are a powerful tool in this regard. These methods offer convergent pathways to complex piperidine derivatives.

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the construction of the piperidine ring. This method typically involves the condensation of an amine with a dicarbonyl compound or a functionalized aldehyde or ketone, followed by reduction of the resulting imine or enamine intermediate. nih.govresearchgate.netmasterorganicchemistry.com The process can be performed in a stepwise or one-pot fashion and is valued for its operational simplicity and the availability of a wide range of starting materials. nih.govresearchgate.netmasterorganicchemistry.com

For the synthesis of 3-substituted piperidines, a common approach involves the reaction of a primary amine with a 1,5-dicarbonyl compound. The initial condensation forms one or two imine/enamine functionalities, which then undergo intramolecular cyclization and subsequent reduction to yield the piperidine ring. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being frequently employed. masterorganicchemistry.com NaBH₃CN is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

A "hydrogen borrowing" annulation method has also been reported, which proceeds via an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov This approach allows for the stereoselective synthesis of substituted piperidines. nih.gov The versatility of reductive amination makes it a valuable tool for accessing a diverse array of piperidine derivatives. nih.govresearchgate.netmasterorganicchemistry.com

Table 1: Key Features of Reductive Amination Strategies

| Feature | Description |

| Reactants | Primary amine and a 1,5-dicarbonyl compound (or equivalent). |

| Intermediates | Imine or enamine. |

| Reducing Agents | NaBH₄, NaBH₃CN, NaBH(OAc)₃. masterorganicchemistry.com |

| Key Advantage | Operational simplicity and wide substrate scope. nih.govresearchgate.netmasterorganicchemistry.com |

| Variations | Stepwise or one-pot procedures, "hydrogen borrowing" catalysis. nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govresearchgate.nethse.ru Several MCRs have been developed for the synthesis of highly substituted piperidines. nih.govresearchgate.nethse.ru

One notable example is the aza-Diels-Alder reaction, a [4+2] cycloaddition, which can be performed as a three-component reaction to generate polysubstituted piperidines. nih.gov For instance, the reaction of maleimides, 4-boronohydrazonodienes, and aldehydes can produce α-hydroxyalkyl piperidines with a high degree of diastereocontrol. nih.gov This tandem aza[4+2]/allylboration process creates four stereogenic centers in a single step. nih.gov

Another approach involves a four-component reaction of dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium (B1175870) acetate (B1210297) to yield highly substituted piperidin-2-ones with three stereogenic centers. hse.ru The reaction proceeds through a Michael–Mannich–cyclization cascade. hse.ru The use of readily available starting materials and the ability to generate molecular complexity in a single step make MCRs a powerful strategy for the diversity-oriented synthesis of piperidine derivatives. nih.govresearchgate.nethse.ru

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Components | Key Features |

| Aza[4+2]/Allylboration | Maleimides, 4-boronohydrazonodienes, aldehydes | Forms four stereogenic centers, high diastereocontrol. nih.gov |

| Michael–Mannich–cyclization | Dicyano-olefins, aromatic aldehydes, pyridinium (B92312) halides, ammonium acetate | Forms three stereogenic centers, stereoselective. hse.ru |

Stereoselective and Asymmetric Synthesis of Piperidine Derivatives

The biological activity of many piperidine-containing compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for their synthesis is of paramount importance. These approaches aim to control the three-dimensional arrangement of atoms in the final molecule, leading to the formation of a single or a major stereoisomer.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. mdpi.com These molecules can serve as versatile starting materials for the synthesis of complex chiral molecules, including piperidine derivatives. mdpi.com By utilizing the inherent chirality of these natural products, the synthesis can be directed towards a specific stereoisomer of the target molecule. mdpi.com

L-glutamic acid is an attractive chiral starting material for the synthesis of 3-substituted piperidines due to its stereochemistry and the presence of two carboxylic acid functional groups that can be selectively manipulated. niscpr.res.inresearchgate.net A multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid has been reported. niscpr.res.inresearchgate.net

The synthetic route involves several key transformations:

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified. niscpr.res.inresearchgate.net

Protection: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group. niscpr.res.inresearchgate.net

Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride. niscpr.res.inresearchgate.net

Tosylation: The diol is converted to a ditosylate. niscpr.res.inresearchgate.net

Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with a primary amine to form the desired 3-substituted piperidine. niscpr.res.inresearchgate.net

Table 3: Synthetic Sequence from L-Glutamic Acid to 3-Substituted Piperidines

| Step | Transformation | Reagents |

| 1 | Diesterification | SOCl₂, MeOH |

| 2 | N-Protection | (Boc)₂O, Et₃N, DMAP |

| 3 | Reduction | NaBH₄ |

| 4 | Ditosylation | TsCl, Et₃N, DMAP |

| 5 | Cyclization | Primary Amine |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired stereochemistry has been established, the auxiliary is removed. This strategy has been successfully employed in the asymmetric synthesis of piperidine derivatives. nih.gov

One approach involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. researchgate.net A domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from this chiral auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent transformations, such as conjugate addition or enolate alkylation, can introduce further substitution on the piperidine ring. The chiral auxiliary can then be cleaved to provide the enantiomerically enriched piperidine derivative. researchgate.net

Another strategy utilizes chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). lookchem.com Alkylation of the aza-enolate of a chiral hydrazone derived from a ketone can proceed with high diastereoselectivity. lookchem.com Subsequent cleavage of the hydrazone and further transformations can lead to the formation of highly substituted chiral piperidines. lookchem.com The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol in these synthetic sequences. nih.gov

Asymmetric Catalysis in Piperidine Formation

Catalytic asymmetric synthesis provides an efficient pathway to enantiomerically enriched piperidines, avoiding the need for chiral auxiliaries or resolutions. nih.gov Various transition metals and organocatalysts have been employed to achieve high levels of stereocontrol.

Rhodium catalysts are powerful tools for the asymmetric synthesis of chiral piperidines. One prominent strategy involves the asymmetric carbometalation of a dihydropyridine, which is a reductive Heck-type reaction. researchgate.netacs.org This process typically involves a three-step sequence: partial reduction of a pyridine, Rh-catalyzed asymmetric carbometalation with a boronic acid, and a final reduction to yield the enantioenriched 3-substituted piperidine. acs.orgsnnu.edu.cn

This rhodium-catalyzed key step can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. researchgate.net Optimization studies have shown that the choice of rhodium precursor, chiral ligand (such as (S)-Segphos), and base are critical for reactivity and selectivity. thieme-connect.com For instance, the use of [Rh(cod)OH]₂ with (S)-Segphos and aqueous cesium hydroxide (B78521) has proven effective for coupling various aryl, heteroaryl, and vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org

Another rhodium-catalyzed approach is the asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which can serve as precursors to chiral piperidine fragments. rsc.org A catalyst system featuring a bisphosphine-thiourea ligand (ZhaoPhos) has demonstrated high yields and enantioselectivities (up to 99% ee) for producing α-chiral cyclic lactams, which can be further elaborated into piperidines. rsc.org Additionally, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine (B128534) mixture offers a pathway to chiral piperidines. dicp.ac.cn

| Method | Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Carbometalation | [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine & Boronic Acid | 3-Substituted Tetrahydropyridine (B1245486) | Up to 99% | organic-chemistry.org |

| Asymmetric Hydrogenation | Rh / ZhaoPhos | Exocyclic α,β-Unsaturated Lactam | α-Chiral Cyclic Lactam | Up to 99% | rsc.org |

| Asymmetric [2+2+2] Cycloaddition | Rhodium(I) / Chiral Ligand | Alkenylisocyanates & Alkynes | Polysubstituted Piperidines | High | nih.gov |

Palladium catalysis offers alternative routes for constructing chiral piperidine frameworks. A notable example is a photoinduced palladium-catalyzed cascade reaction that utilizes readily available chiral amino acid derivatives and 1,3-dienes. researchgate.netthieme-connect.de This process is proposed to proceed through the generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (HAT) to form an alkyl radical, which then engages in a difunctionalization of the diene, culminating in an intramolecular Tsuji-Trost annulation. researchgate.netthieme-connect.de This method provides multi-substituted chiral piperidines efficiently without the need for external photosensitizers or oxidants. researchgate.net

Another strategy involves a Pd(II)-catalyzed 1,3-chirality transfer reaction. In this method, N-protected ζ-amino allylic alcohols undergo cyclization in the presence of a catalyst like PdCl₂(CH₃CN)₂ to produce substituted piperidines with high stereoselectivity. nih.gov The reaction pathway is thought to involve the formation of a palladium π-complex directed by the chiral allylic alcohol, followed by syn-azapalladation and subsequent elimination. nih.gov Furthermore, palladium-on-carbon (Pd/C) is a commonly used catalyst for straightforward hydrogenation steps in piperidine synthesis, such as the reduction of tetrahydropyridine intermediates. nih.gov

| Method | Catalyst System | Starting Materials | Key Transformation | Reference |

|---|---|---|---|---|

| Photoinduced Cascade | Pd(PPh₃)₄ | Chiral Amino Acid Derivatives & 1,3-Dienes | C(sp³)-H Functionalization / Tsuji-Trost Annulation | researchgate.netthieme-connect.de |

| 1,3-Chirality Transfer | PdCl₂(CH₃CN)₂ | N-Protected ζ-Amino Allylic Alcohols | Intramolecular Cyclization | nih.gov |

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of functionalized piperidines. These methods often rely on cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation. acs.orgthieme-connect.com

One such approach utilizes an O-TMS protected diphenylprolinol catalyst to initiate a domino Michael addition/aminalization sequence between aldehydes and trisubstituted nitroolefins. acs.org This process allows for the formation of polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. acs.org

Another effective strategy involves an aza-Michael reaction between an amine and a Michael acceptor, followed by an intramolecular cyclization. thieme-connect.com The activation of different Michael acceptors by specific aminocatalysts or hydrogen-bond donor catalysts can trigger a cascade reaction to afford highly functionalized 2,3,4-trisubstituted piperidines. thieme-connect.com These methods are valuable for accessing piperidine cores that are ubiquitous in FDA-approved pharmaceuticals. thieme-connect.com

Diastereoselective Synthesis of Substituted Piperidines

Controlling diastereoselectivity is crucial when multiple stereocenters are present in the piperidine ring. Various synthetic methods have been developed to achieve high levels of diastereocontrol.

A common and practical method is the hydrogenation of substituted pyridines. This approach often yields cis-disubstituted piperidines with good to excellent diastereoselectivity. whiterose.ac.uk The resulting cis-isomers can then be subjected to epimerization conditions to access the corresponding trans-diastereoisomers, providing a divergent route to both configurations. whiterose.ac.uk

Rhodium-catalyzed reductive transamination of pyridinium salts with chiral primary amines is another powerful method that proceeds with excellent diastereo- and enantio-selectivities. dicp.ac.cn This transformation introduces a new chiral nitrogen source onto the ring while simultaneously reducing the pyridine to a piperidine. dicp.ac.cn Furthermore, chemoenzymatic methods have been employed in the divergent synthesis of 3,5-dioxygenated piperidines, where an enzyme- and Ruthenium-catalyzed reaction transformed a mixture of diols into a single cis-diacetate with excellent diastereoselectivity. nih.gov

| Method | Key Reagents/Catalyst | Typical Outcome | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Pyridine Hydrogenation | PtO₂, H₂ | cis-Piperidines | Moderate to Excellent | whiterose.ac.uk |

| Reductive Transamination | [RhCp*Cl₂]₂, Chiral Amine | Chiral Piperidines | Excellent | dicp.ac.cn |

| Chemoenzymatic Transformation | Enzyme & Ru-catalyst | cis-(3R,5S)-Diacetate | Excellent | nih.gov |

| Reductive Cyclization | BiBr₃, Triethylsilane | cis-Fused Piperidines | High Stereoselectivity | researchgate.net |

Synthesis of this compound and Related Derivatives

While the preceding sections have outlined advanced stereoselective methods for constructing complex piperidine analogues, the synthesis of simpler derivatives like this compound often relies on more direct approaches.

Specific literature detailing the direct synthesis of this compound is not extensively available. However, general and direct methods for preparing 3-alkyl piperidines can be applied. The most straightforward approach is the catalytic hydrogenation of an appropriately substituted pyridine precursor. For the target molecule, this would involve the reduction of 3-(2-ethylbutyl)pyridine (B14004701). This transformation is typically achieved using heterogeneous catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. whiterose.ac.uknih.gov

Another direct, two-component method for forming the piperidine ring is through [5+1] annulations involving reductive amination. nih.gov This involves the condensation of a suitable amine with a dialdehyde (B1249045) or related precursor to form the heterocyclic ring. While often used for more complex structures, the fundamental transformation represents a direct route to the piperidine core.

Introduction of the 2-Ethylbutyl Moiety

The installation of the 2-ethylbutyl group onto the 3-position of the piperidine ring can be approached by creating the corresponding substituted pyridine, 3-(2-ethylbutyl)pyridine, which is then subsequently reduced to the desired piperidine. This two-step approach is often favored due to the robust nature of the aromatic pyridine ring, which allows for a variety of carbon-carbon bond-forming reactions.

Direct alkylation of pyridine derivatives can be a challenging yet effective method for introducing alkyl side chains. While pyridine itself is an electron-deficient heterocycle and generally resistant to Friedel-Crafts type alkylations, several strategies have been developed to achieve this transformation. One plausible approach involves the use of organometallic reagents or radical reactions.

For instance, a Minisci-type reaction could be envisioned for the synthesis of 3-(2-ethylbutyl)pyridine. This radical-based method allows for the alkylation of electron-deficient heteroaromatics. The reaction would likely involve the generation of a 2-ethylbutyl radical from a suitable precursor, such as a carboxylic acid or an alkyl halide, which then adds to the protonated pyridine ring. While this method can sometimes lead to mixtures of regioisomers, strategic use of directing groups or specific reaction conditions can enhance the selectivity for the 3-position.

Another potential alkylation strategy involves the metalation of a pyridine derivative. For example, 3-halopyridines can be subjected to metal-halogen exchange to form an organometallic species, such as a pyridyllithium or pyridylmagnesium reagent. This nucleophilic species can then react with a 2-ethylbutyl halide, such as 1-bromo-2-ethylbutane, to form the desired carbon-carbon bond. Subsequent reduction of the resulting 3-(2-ethylbutyl)pyridine would yield the target piperidine.

A summary of potential alkylation strategies is presented in the table below.

| Strategy | Reagents | Key Intermediate |

| Minisci-type Reaction | 2-Ethylbutyl radical precursor, Pyridine, Acid, Oxidant | 3-(2-Ethylbutyl)pyridinium radical cation |

| Metalation-Alkylation | 3-Halopyridine, Organolithium reagent, 2-Ethylbutyl halide | 3-Pyridyllithium or 3-Pyridylmagnesium halide |

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and can be effectively employed in the synthesis of 3-alkylpyridines. purdue.edu A viable synthetic route to 3-(2-ethylbutyl)pyridine using a Grignard reagent could involve the reaction of a 3-pyridyl Grignard reagent with an appropriate electrophile. For example, 3-bromopyridine (B30812) can be converted to 3-pyridylmagnesium bromide, which can then be reacted with 2-ethylbutanal. The resulting secondary alcohol can be subsequently deoxygenated and reduced to afford 3-(2-ethylbutyl)pyridine.

Alternatively, a Grignard reagent derived from a 2-ethylbutyl halide, such as 2-ethylbutylmagnesium bromide, can be used as the nucleophile. This reagent could react with a suitable electrophilic pyridine derivative. For instance, the reaction with a 3-cyanopyridine (B1664610) would initially form a ketimine, which upon hydrolysis and subsequent reduction of the ketone and the pyridine ring, would lead to this compound.

The table below outlines a potential Grignard-based synthetic pathway.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product after Reduction |

| 3-Pyridylmagnesium bromide | 2-Ethylbutanal | 1-(Pyridin-3-yl)-2-ethylbutan-1-ol | This compound |

| 2-Ethylbutylmagnesium bromide | 3-Cyanopyridine | 3-(2-Ethylbutanoyl)pyridine | This compound |

Derivatization of Pre-formed Piperidine Scaffolds for 3-(2-Ethylbutyl) Substitution

An alternative to the "build-then-reduce" strategy is the direct functionalization of a pre-existing piperidine ring. This approach can be advantageous as it avoids the often harsh conditions required for pyridine reduction. One common method involves the use of N-protected piperidones as starting materials.

For example, N-Boc-3-piperidone can be reacted with a 2-ethylbutyl Grignard reagent (2-ethylbutylmagnesium bromide) to introduce the desired side chain at the 3-position. This reaction would likely proceed via a 1,2-addition to the carbonyl group, forming a tertiary alcohol. Subsequent deoxygenation of the alcohol and removal of the Boc protecting group would yield this compound. The deoxygenation can be achieved through various methods, such as Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride reagent.

Another approach involves the generation of an enolate from an N-protected 3-piperidone, followed by alkylation with a 2-ethylbutyl halide. However, this method can be complicated by issues of regioselectivity and polyalkylation.

A summary of a derivatization approach is provided in the table below.

| Starting Material | Key Reagent | Intermediate |

| N-Boc-3-piperidone | 2-Ethylbutylmagnesium bromide | N-Boc-3-(2-ethylbutyl)-3-hydroxypiperidine |

| N-Boc-3-piperidone | Lithium diisopropylamide (LDA), then 1-bromo-2-ethylbutane | N-Boc-3-(2-ethylbutyl)-3-piperidone |

Green Chemistry Principles in Piperidine Synthesis

The application of green chemistry principles to the synthesis of piperidines is of growing importance in the pharmaceutical industry to minimize environmental impact and improve process safety and efficiency. unibo.it Key areas of focus include the use of safer solvents, catalytic methods, and atom-economical reactions.

In the context of synthesizing this compound, several green chemistry principles can be applied. The hydrogenation of 3-(2-ethylbutyl)pyridine is an inherently atom-economical reaction, as it involves the addition of hydrogen with no byproducts. asianpubs.orgresearchgate.net The use of heterogeneous catalysts, such as platinum oxide (PtO2) or rhodium on carbon, allows for easy separation and potential recycling of the catalyst, which aligns with green chemistry goals. asianpubs.org Furthermore, the development of catalytic systems that operate under milder conditions (lower pressure and temperature) can significantly reduce energy consumption. liverpool.ac.ukeventsair.com

Recent advances have explored electrocatalytic hydrogenation of pyridines, which can be performed at ambient temperature and pressure, offering a potentially greener alternative to traditional high-pressure hydrogenation methods. researchgate.net

When considering alkylation and Grignard reactions, green chemistry principles would advocate for the use of more environmentally benign solvents, minimizing the use of hazardous reagents, and designing processes that reduce waste generation. For example, exploring solvent-free reaction conditions or the use of bio-based solvents could be a greener approach.

The table below highlights the application of green chemistry principles to the synthesis of piperidines.

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Catalysis | Use of heterogeneous and recyclable catalysts for hydrogenation. Development of more efficient and selective catalysts. asianpubs.orgliverpool.ac.ukeventsair.com |

| Atom Economy | Hydrogenation of pyridines is a highly atom-economical method. asianpubs.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Exploring the use of water, ionic liquids, or bio-based solvents in synthetic steps. nih.gov |

| Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. Exploring electrocatalytic methods. researchgate.net |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts and the use of protecting groups. |

Chemical Reactivity and Transformation of 3 2 Ethylbutyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is the basis for the most common transformations of 3-(2-Ethylbutyl)piperidine, which involve the formation of new bonds at the nitrogen atom.

N-Alkylation of this compound can be readily achieved by reacting it with alkyl halides. This reaction, a nucleophilic substitution, involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the hydrogen halide formed, a base is typically employed. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic amines such as N,N-diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. For instance, the general N-alkylation of piperidines can be performed by stirring the amine with an alkylating agent and K₂CO₃ in dry DMF at room temperature. researchgate.net The reaction proceeds to form the corresponding N-alkyl-3-(2-ethylbutyl)piperidinium salt, which is then deprotonated by the base to yield the tertiary amine product. Without a base, the reaction slows as the acidic salt accumulates. researchgate.net

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically rapid and exothermic. The presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is used to scavenge the acidic byproduct (e.g., HCl). Enantioselective acylation of substituted piperidines can also be achieved using enzymatic methods, such as those employing Candida antarctica lipases, which can resolve racemic mixtures by selectively acylating one enantiomer. acs.orgethz.ch This highlights the advanced strategies available for modifying the piperidine nitrogen.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (K₂CO₃ or DIPEA), Solvent (Acetonitrile or DMF), Room Temperature | N-Alkyl-3-(2-ethylbutyl)piperidine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (Triethylamine or Pyridine), Aprotic Solvent | N-Acyl-3-(2-ethylbutyl)piperidine (Amide) |

The N-alkylation and N-acylation reactions described above are fundamental methods for converting this compound into a wide array of N-substituted derivatives. These transformations are crucial for modulating the compound's physical, chemical, and biological properties. Beyond simple alkyl and acyl groups, this reactivity allows for the introduction of more complex functionalities. For example, reacting with substituted benzyl (B1604629) chlorides yields N-benzylated piperidines. Similarly, reaction with isocyanates can produce N-carbamoyl derivatives, leading to the synthesis of N-acyl-N-phenyl ureas of substituted piperidines, which have been explored for various biological activities. nih.gov These reactions underscore the versatility of the piperidine nitrogen as a handle for molecular derivatization.

Functionalization of the Piperidine Ring System

While the nitrogen atom is the most reactive site, the carbon skeleton of the piperidine ring can also be modified. Direct functionalization of the C-H bonds is challenging due to their low reactivity. Therefore, strategies typically involve the generation of more reactive intermediates.

Direct electrophilic or nucleophilic substitution on the saturated piperidine ring is not a feasible process. However, functionalization can be achieved regioselectively by first converting the piperidine into a more reactive intermediate, such as an enamine, imine, or a related species.

Functionalization at C2: The position alpha to the nitrogen can be functionalized through oxidative methods. For example, an electrochemical approach using a mediator like 9-azabicyclononane N-oxyl (ABNO) can oxidize secondary piperidines to a cyclic imine intermediate. nih.gov This iminium ion is electrophilic and can be trapped by nucleophiles, such as cyanide, to yield α-substituted piperidines. nih.gov A related electrochemical method on an N-formyl piperidine generates an N-formyliminium ion precursor, which can then react with various carbon nucleophiles to introduce substituents at the C2-position. soton.ac.uk

Functionalization at C3: Regioselective alkylation at the C3 position can be accomplished by generating an enamide anion. odu.eduodu.edu This process involves converting the piperidine to N-chloropiperidine, followed by dehydrohalogenation to form the cyclic enamine (piperideine). odu.eduodu.edu Treatment of this intermediate with a strong base like lithium diisopropylamide (LDA) generates the nucleophilic enamide anion, which can then react with electrophiles like alkyl halides to introduce a substituent at the C3 position. odu.eduodu.edu

Although the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. A notable modern example is the electrochemical ring-opening of N-acyl piperidines. This reaction proceeds via a C-N bond cleavage, transforming the cyclic amine into an acyclic product. thieme-connect.de Specifically, when applied to piperidine-containing peptides, this electro-oxidative method results in the formation of peptide aldehydes. thieme-connect.deresearchgate.net This process provides a powerful tool for the late-stage modification of complex molecules, converting a stable heterocyclic scaffold into a versatile functional group.

Skeletal rearrangements, which alter the size or connectivity of the ring, are advanced transformations that provide access to different heterocyclic systems. While such reactions have not been specifically reported for this compound, the general piperidine framework is known to participate in such modifications.

Ring Contraction: Piperidine rings can be contracted to form five-membered rings. One method involves a photomediated Norrish type II reaction of α-acylated piperidines, which rearranges the molecule to yield cis-1,2-disubstituted cyclopentanes. nih.gov Another approach involves the oxidative cleavage of the C-N bond in N-benzoyl piperidines, followed by an intramolecular cyclization to furnish N-benzoyl pyrrolidines. nih.gov

Ring Expansion: The piperidine skeleton can also be expanded. For example, 2-vinyl piperidines undergo a palladium-catalyzed allylic amine rearrangement to yield azocanes, which are eight-membered nitrogen-containing rings. chemrxiv.org Ring expansion can also be achieved by treating certain 2-hydroxymethylpyrrolidines with diethylaminosulfur trifluoride (DAST), which induces a rearrangement to form piperidines. arkat-usa.org

Reactivity of the 2-Ethylbutyl Side Chain

The 2-ethylbutyl group is a saturated alkyl side chain, which is generally less reactive than the heterocyclic piperidine ring. Its transformations typically require reaction conditions that can activate C-H bonds or involve free-radical pathways.

Achieving selective functionalization at the terminal methyl groups of the 2-ethylbutyl side chain presents a significant challenge in synthetic chemistry due to the inert nature of primary C-H bonds. Most C-H activation strategies favor more electronically activated or sterically accessible positions. However, certain methodologies offer potential pathways for such transformations.

Remote C-H Functionalization:

One potential avenue for side-chain functionalization is through remote C-H activation. The Hofmann–Löffler–Freytag reaction and its variations are classic examples of intramolecular C-H amination. nih.govwikipedia.orgambeed.comalfa-chemistry.com In this reaction, an N-haloamine, generated from the piperidine nitrogen, can abstract a hydrogen atom from the alkyl side chain via a radical mechanism, typically at the δ-carbon (C4 of the side chain). This is followed by cyclization to form a new heterocyclic ring. While this reaction classically favors the formation of five-membered pyrrolidine (B122466) rings (δ-hydrogen abstraction), piperidine formation (ε-hydrogen abstraction) is also possible. nih.govwikipedia.org For the 2-ethylbutyl side chain, this would not lead to terminal functionalization but rather to the formation of a bicyclic product.

Modern approaches to remote C-H functionalization, however, have shown promise for achieving terminal selectivity on long alkyl chains. nih.govresearchgate.netresearchgate.netnih.gov These methods often employ a "metal-walk" or chain-walking mechanism where a metal catalyst migrates along an alkyl chain to the terminal position before effecting a transformation. While not specifically documented for this compound, these methods have been successful for the terminal functionalization of linear alkanes. nih.govresearchgate.netresearchgate.netnih.gov

The following table illustrates the potential for regioselective functionalization of alkyl chains, drawing parallels to what might be expected for the 2-ethylbutyl side chain of the title compound.

| Reaction Type | Typical Reagents | Expected Major Product on a Linear Alkyl Chain | Potential for Terminal Functionalization |

| Hofmann–Löffler–Freytag Reaction | N-haloamine, acid, UV light | δ-functionalized amine (pyrrolidine) | Low for terminal position |

| Palladium-Catalyzed Remote C-H Arylation | Pd catalyst, ligand, aryl halide | Arylation at various positions, often with terminal selectivity | High with appropriate ligand systems |

| Biocatalytic Oxidation | Engineered Cytochrome P450 | Hydroxylation at specific, often sub-terminal, positions | Moderate to high, depending on the enzyme |

Free-Radical Halogenation:

Free-radical halogenation of the 2-ethylbutyl side chain is another possible transformation. nih.gov This reaction is generally unselective, leading to a mixture of halogenated products at all possible positions on the side chain. The selectivity is governed by the stability of the resulting alkyl radical (tertiary > secondary > primary). Therefore, halogenation would be expected to occur preferentially at the methine (CH) position of the 2-ethylbutyl group rather than at the terminal methyl groups.

The 2-ethylbutyl group at the 3-position of the piperidine ring is a bulky, sterically demanding substituent. Its presence has a significant influence on the conformational preference of the piperidine ring and the stereochemical outcome of reactions at the ring and, to a lesser extent, on the side chain itself.

The piperidine ring exists predominantly in a chair conformation. A substituent at the 3-position can occupy either an equatorial or an axial position. Due to steric hindrance, large alkyl groups like 2-ethylbutyl will overwhelmingly favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov This conformational locking has important stereochemical consequences.

Influence on Ring Reactions:

Reactions occurring at the piperidine ring, such as alkylation, acylation, or oxidation, will be subject to the steric influence of the equatorial 2-ethylbutyl group. Reagents will preferentially approach the piperidine ring from the face opposite to the bulky substituent, leading to a high degree of diastereoselectivity. nih.govfigshare.comacs.orgrsc.orgresearchgate.net For example, in the arylation of substituted piperidines, the stereochemical outcome is highly dependent on the position of the substituent. nih.govfigshare.com

The following table summarizes the expected stereochemical outcomes for reactions on a 3-alkyl-substituted piperidine ring.

| Reaction at Piperidine Ring | Position of Attack | Expected Major Diastereomer | Rationale |

| N-Alkylation | Nitrogen | Not applicable (N is achiral unless quaternized) | - |

| C2-Alkylation | Carbon 2 | Reagent adds trans to the 3-alkyl group | Steric hindrance from the equatorial 3-substituent |

| C4-Reduction of a 4-piperidone | Carbon 4 | Hydride adds trans to the 3-alkyl group | Steric hindrance from the equatorial 3-substituent |

| Epoxidation of a Δ4,5-piperideine | C4-C5 double bond | Epoxidation occurs on the face opposite to the 3-alkyl group | Steric hindrance from the equatorial 3-substituent |

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental biophysical technique used to separate, identify, and purify the components of a mixture for both qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.govkhanacademy.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of various molecules. nih.gov For piperidine-related compounds, reversed-phase HPLC (RP-HPLC) is often employed. nih.gov This method uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for a compound like 3-(2-Ethylbutyl)piperidine would involve a gradient elution using a mixture of an aqueous solvent (often with a modifier like phosphoric acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, although piperidine (B6355638) itself lacks a strong chromophore. google.comnist.gov Therefore, derivatization with a UV-absorbing agent, such as 4-toluenesulfonyl chloride, may be necessary for sensitive detection. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Piperidine Derivative

| Parameter | Condition |

| Column | Inertsil C18 (250 x 4.6 mm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic (e.g., 32:68, A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV (e.g., 254 nm, may require derivatization) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for the analysis of volatile and semi-volatile compounds. cmbr-journal.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. cmbr-journal.com Given its molecular weight and structure, this compound is amenable to GC-MS analysis.

In GC, the sample is vaporized and separated on a capillary column, often with a non-polar stationary phase like methyl silicone. nist.govresearchgate.net The retention time is a characteristic property used for identification. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) provides a molecular fingerprint that can be used to confirm the structure and identify the compound by comparison with spectral libraries. researchgate.net For piperidine derivatives, fragmentation is often initiated at the nitrogen atom, leading to characteristic ions. researchgate.net

Table 2: Typical GC-MS Parameters for Volatile Amine Analysis

| Parameter | Condition |

| GC Column | Capillary, Non-polar (e.g., Methyl Silicone phase) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Program | Temperature gradient (e.g., 85°C to 280°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and identification of compounds. nih.govresearchgate.net It is frequently used to monitor the progress of a chemical reaction, assess the purity of a sample, or determine appropriate conditions for a column chromatography separation. khanacademy.org

For this compound, a typical TLC analysis would use a silica gel plate as the stationary phase, which is polar. chromatographyonline.comptfarm.pl The mobile phase would be a mixture of solvents, such as ethyl acetate (B1210297) and n-hexane. nih.gov Because amines can interact strongly with the acidic silica gel, causing streaking or "tailing" of the spot, a small amount of a basic modifier like triethylamine (B128534) is often added to the mobile phase to improve the spot shape. Visualization of the separated spots can be achieved under UV light if the compound contains a UV-active group or by staining the plate with a chemical reagent like potassium permanganate or iodine vapor. chromatographyonline.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under specific conditions. nih.gov

Advanced Analytical Techniques

Automated Mass Spectral Deconvolution and Identification Systems (AMDIS)

The Automated Mass Spectral Deconvolution and Identification System (AMDIS) is a software program developed by the National Institute of Standards and Technology (NIST) to simplify the analysis of complex gas chromatography-mass spectrometry (GC-MS) and LC-MS data. nist.govnist.gov AMDIS extracts the spectra of individual components from a co-eluting mixture and identifies them by comparing the extracted spectra against a reference library. nist.gov This process involves several steps, including noise analysis, component perception, spectral deconvolution, and library matching. nist.gov

AMDIS is particularly valuable in systematic toxicological analysis and environmental chemistry for the identification of target compounds in complex biological or environmental samples. nih.govsudmed-ms.ru The software can operate as a "black box" for automated identification or as an advanced tool for pre-processing data for further manual interpretation. nist.gov Its ability to deconvolute complex chromatograms makes it a powerful tool for identifying compounds that might otherwise be missed due to overlapping peaks. sudmed-ms.ru

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results of elemental analysis are typically presented as the weight percentage of each element present in the sample. This information is then used to determine the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule.

For a compound with the chemical formula C₁₁H₂₃N, such as this compound, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. This theoretical composition can then be compared with the experimental results from elemental analysis to confirm the purity and identity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₂₃N)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 78.04 |

| Hydrogen | H | 1.008 | 23 | 23.184 | 13.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.28 |

| Total | | | | 169.304 | 100.00 |

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation for a molecule, yielding information about its structure, energy, and electronic properties. northwestern.edu These methods are fundamental in predicting the behavior of piperidine (B6355638) derivatives.

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of piperidine-based compounds due to its balance of computational cost and accuracy. researchgate.netmdpi.com DFT calculations are used to determine molecular geometry, electronic stability, and reactivity descriptors. researchgate.netresearchgate.net Studies on various piperidine derivatives have utilized DFT to predict heats of formation, analyze vibrational spectra, and investigate reaction mechanisms. nih.govresearchgate.netnih.gov For instance, DFT calculations at the B3LYP/6-311G** level have been used to predict the heats of formation for substituted piperidines through isodesmic reactions. nih.gov Furthermore, the combination of experimental kinetic data with DFT calculations has proven effective in elucidating complex reaction pathways, such as the regioselective piperidinolysis of aryl ethers. researchgate.net These applications provide a framework for understanding the intrinsic electronic characteristics of 3-(2-Ethylbutyl)piperidine.

Table 1: Selected Applications of Density Functional Theory (DFT) in the Study of Piperidine Derivatives

| Application Area | Specific Property/Analysis | Typical DFT Functional/Basis Set | Reference |

|---|---|---|---|

| Structural Properties | Molecular Geometry Optimization | B3LYP/6-311G(d,p) | researchgate.netnih.gov |

| Electronic Properties | HOMO-LUMO Energy Gaps, Dipole Moment | B3LYP/6-31G* | researchgate.net |

| Thermodynamics | Heats of Formation (HOFs) | B3LYP/6-311G** | nih.gov |

| Spectroscopy | Vibrational Frequencies (FT-IR) | B3LYP/6-311G(d,p) | nih.gov |

| Reactivity Analysis | Reaction Pathways, Activation Energies | B3LYP/6-311G(d,p) | researchgate.net |

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govias.ac.in However, the presence and orientation of substituents, such as the 3-(2-ethylbutyl) group, significantly influence the ring's conformational equilibrium. Computational methods are essential for determining the relative energies of different conformers (e.g., chair, boat, twist-boat). nih.gov For substituted piperidines, the substituents can occupy either axial or equatorial positions. Generally, the chair conformation with bulky substituents in the equatorial position is energetically favored to avoid 1,3-diaxial interactions. ias.ac.in Studies on N-acylpiperidines have shown that twist-boat conformations can also be relevant, although they are often less favorable than the chair form. nih.gov Molecular mechanics calculations and NMR spectroscopy are complementary techniques used to determine conformational free energies and investigate the stabilization of axial or equatorial conformers. nih.gov

Table 2: Factors Influencing Piperidine Ring Conformation

| Conformation | Key Characteristics | Influencing Factors | Reference |

|---|---|---|---|

| Chair | Most stable conformation for unsubstituted piperidine; minimizes torsional strain. | Substituent size and position (equatorial preferred for bulky groups). | nih.govias.ac.in |

| Boat/Twist-Boat | Higher energy conformations; can be populated in equilibrium, especially with N-substitution. | Presence of electron-withdrawing groups on the nitrogen atom; ring strain. | nih.govias.ac.in |

| Axial vs. Equatorial | Refers to the orientation of substituents on the chair conformer. | Steric hindrance (1,3-diaxial interactions); electrostatic interactions with other ring atoms or substituents. | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational studies play a key role in elucidating the mechanisms of reactions involving piperidines, such as their synthesis via hydrogenation, reductive amination, or cyclization cascades. nih.gov By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the rate-determining step. researchgate.net

The transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. Locating the geometry of the transition state and calculating its energy (the activation energy) is a primary goal of mechanistic studies. mdpi.com For reactions involving piperidines, such as N-quaternization, computational methods can map out the reaction coordinate diagram, showing the relative energies of reactants, transition states, intermediates, and products. researchgate.net This analysis helps explain reaction kinetics and stereoselectivity. For example, DFT studies on the piperidinolysis of certain compounds have shown that the mechanism can proceed through a zwitterionic intermediate, with the subsequent proton transfer being the rate-determining step. researchgate.net

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. ajgreenchem.com Kinetic studies on the formation of substituted piperidines have demonstrated a significant solvent effect. For example, in one study, the reaction rate was found to be lower in methanol (B129727) (a more polar solvent) compared to ethanol, suggesting that the transition state was less polar than the reactants and thus destabilized by higher polarity solvents. ajgreenchem.comajgreenchem.com The dielectric constant and hydrogen-bonding capacity of the solvent are key parameters that affect reaction kinetics. ajgreenchem.comrsc.org Computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the reaction pathway in solution.

Table 3: Example of Solvent Effects on the Rate Constant (k) for a Piperidine Synthesis Reaction

| Solvent | Dielectric Constant (ε at 25 °C) | Activation Energy (Ea) (kJ·mol⁻¹) | Qualitative Effect on Rate | Reference |

|---|---|---|---|---|

| Methanol | 32.70 | 104.2 | Slower Reaction Rate | ajgreenchem.comajgreenchem.com |

| Ethanol | 24.55 | 46.9 | Faster Reaction Rate | ajgreenchem.comajgreenchem.com |

Data is illustrative of trends observed in studies on the synthesis of substituted piperidines. ajgreenchem.comajgreenchem.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of single molecules or small clusters, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, particularly in complex environments like solutions or biological systems. researchgate.net These simulations rely on force fields, which are classical approximations of the potential energy of a system. mdpi.com

Molecular dynamics (MD) simulations have been employed to investigate the conformational behavior and interactions of piperidine derivatives. researchgate.net These simulations can reveal key dynamic properties such as the stability of different conformations, hydrogen bonding patterns, and solvent accessibility. researchgate.net For example, MD simulations can be used to assess the binding stability of piperidine-based ligands to biological targets by calculating metrics like the root-mean-square deviation (RMSD) over time. mdpi.comrsc.org Such studies are crucial in drug design, where understanding the dynamic interactions between a ligand and its receptor is essential. nih.gov

Table 4: Applications of Molecular Dynamics (MD) Simulations in the Study of Piperidine-Containing Systems

| Application | Information Gained | Key Metrics | Reference |

|---|---|---|---|

| Ligand-Protein Binding | Stability of binding pose; identification of key interacting residues. | Root-Mean-Square Deviation (RMSD), Hydrogen Bond Analysis. | researchgate.netrsc.org |

| Conformational Sampling | Exploration of accessible conformations in solution. | Radius of Gyration (Rg), Dihedral Angle Distribution. | researchgate.net |

| Solvation Analysis | Structure and dynamics of the solvent shell around the molecule. | Radial Distribution Functions, Solvent-Accessible Surface Area (SASA). | researchgate.net |

Prediction of Molecular Interactions

Computational models are instrumental in predicting the non-covalent interactions that govern the behavior of this compound at a molecular level. These interactions are crucial for its physical properties and how it might interact with other molecules. The primary interactions involving the this compound moiety are driven by its key structural features: the secondary amine of the piperidine ring and the nonpolar 2-ethylbutyl substituent.

The piperidine ring exists predominantly in a chair conformation , which minimizes steric and torsional strain. The 2-ethylbutyl group attached to the third carbon atom can occupy either an axial or an equatorial position. Due to steric hindrance, large alkyl groups on a cyclohexane (B81311) or piperidine ring strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, it is predicted that the 2-ethylbutyl group of this compound will overwhelmingly favor the equatorial orientation.

Key Predicted Molecular Interactions:

Hydrogen Bonding: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen allows it to act as a hydrogen bond donor. This capability is fundamental to its interaction with protic solvents, such as water or alcohols, and with biological macromolecules.

Van der Waals Forces: The bulky and nonpolar 2-ethylbutyl group contributes significantly to the molecule's size and surface area, leading to substantial London dispersion forces. These are weak, transient interactions that occur between all molecules.

Hydrophobic Interactions: The alkyl side chain is hydrophobic and will preferentially interact with other nonpolar groups or environments, while tending to be excluded from aqueous or highly polar environments.

Steric Interactions: The size and orientation of the 2-ethylbutyl group create steric bulk, which can influence how the molecule approaches and interacts with other molecules. In its preferred equatorial conformation, the steric hindrance is minimized, but it still plays a role in defining binding pockets or reaction pathways.

Computational techniques such as Density Functional Theory (DFT) and molecular mechanics force fields can be used to model these interactions with a high degree of accuracy, providing insights into the molecule's preferred conformations and its interaction energies with other chemical species. nih.govd-nb.info

Table 1: Predicted Interaction Profile of this compound

| Interaction Type | Structural Origin | Predicted Role |

| Hydrogen Bond Donor | N-H group of the piperidine ring | Interaction with polar solvents and functional groups. |

| Hydrogen Bond Acceptor | Lone pair on the nitrogen atom | Interaction with protic solvents and hydrogen bond donors. |

| Van der Waals Forces | Entire molecule, especially the 2-ethylbutyl group | Contribution to overall intermolecular attraction. |

| Hydrophobic Interactions | 2-Ethylbutyl alkyl chain | Driving force for partitioning into nonpolar environments. |

| Steric Hindrance | Equatorial 2-ethylbutyl group | Influences conformational stability and intermolecular accessibility. |

Structure-Reactivity Relationships

The relationship between the structure of this compound and its chemical reactivity is primarily dictated by the electronic and steric properties of its constituent parts. Computational studies on substituted piperidines help elucidate these relationships by quantifying properties such as electron density, steric accessibility, and conformational energies. nih.gov

Influence of the 2-Ethylbutyl Group:

The 2-ethylbutyl group is an electron-donating group (EDG) due to the inductive effect of alkyl chains. This has a direct impact on the reactivity of the piperidine nitrogen.

Basicity: The electron-donating nature of the alkyl group increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation to a proton, thereby increasing the basicity of the piperidine nitrogen compared to an unsubstituted piperidine. The pKa of the conjugate acid is therefore predicted to be slightly higher than that of piperidinium (B107235) itself.

Nucleophilicity: Concurrently, the increased electron density on the nitrogen enhances its nucleophilicity, making it more reactive towards electrophiles.

Conformational Effects on Reactivity:

The strong preference for the equatorial conformation of the 2-ethylbutyl group has significant implications for the molecule's reactivity. nih.govacs.org

Accessibility of the Nitrogen Lone Pair: With the bulky alkyl group in the equatorial position, the axial face of the piperidine ring is less sterically hindered. This can lead to stereoselectivity in reactions involving the nitrogen atom, with electrophiles potentially showing a preference for axial attack.

Reactivity of the Piperidine Ring: The presence of the substituent can influence the reactivity of the ring itself, although this effect is generally less pronounced than the electronic effect on the nitrogen. Steric hindrance from the equatorial group can disfavor reactions that require attack at the adjacent C2 or C4 positions.

Quantitative Structure-Activity Relationship (QSAR) models, although more commonly used in drug discovery, are built on the principle of correlating structural descriptors with activity or reactivity. nih.govresearchgate.net For this compound, descriptors such as molecular volume, surface area, and electronic parameters derived from computational chemistry would be key predictors of its reactivity in various chemical transformations.

Table 2: Predicted Structure-Reactivity Profile of this compound

| Structural Feature | Property | Predicted Effect on Reactivity |

| 2-Ethylbutyl Group | Electron-Donating (Inductive Effect) | Increased basicity and nucleophilicity of the nitrogen atom. |

| 2-Ethylbutyl Group | Steric Bulk | Directs incoming reactants; may hinder reactions at adjacent ring positions. |

| Piperidine Ring | Chair Conformation | Provides a defined three-dimensional structure influencing reaction trajectories. |

| Equatorial Substituent | Conformational Preference | Minimizes steric strain, leading to a more stable ground state. nih.gov |

Applications in Organic Synthesis and Chemical Research

Role as a Synthetic Building Block

As a synthetic building block, 3-(2-Ethylbutyl)piperidine provides a three-dimensional framework that is highly sought after in medicinal chemistry. whiterose.ac.uk The presence of the 2-ethylbutyl group at the 3-position introduces a specific lipophilic character and steric profile, which can be exploited in the design of targeted molecules.

The this compound structure can serve as a key intermediate in the synthesis of more complex molecular targets. General strategies for the regioselective alkylation at the 3-position of the piperidine (B6355638) ring have been developed, establishing pathways to compounds like this compound. odu.edu Once synthesized, this compound can be further functionalized. For example, the nitrogen atom of the piperidine ring can undergo various reactions, such as N-alkylation or N-acylation, to introduce additional diversity. These modifications are crucial steps in the synthetic routes toward many pharmaceutical agents. news-medical.netsciencedaily.com The synthesis of high-value piperidines, including those used in anticancer agents and antibiotics, often involves multi-step processes where a specifically substituted piperidine is a critical precursor. news-medical.net The development of modular approaches that streamline these syntheses by reducing the number of steps is an active area of research, highlighting the importance of efficiently accessing such building blocks. news-medical.netsciencedaily.com

In modern drug discovery, particularly in fragment-based approaches, there is a significant demand for collections of diverse, three-dimensional molecules. whiterose.ac.uk Compound libraries populated with flat, aromatic structures are common, but scaffolds that provide greater spatial complexity are of increasing interest. Substituted piperidines, such as this compound, are ideal candidates for inclusion in these libraries. whiterose.ac.uk

The synthesis of regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of 3D chemical space. whiterose.ac.uk A virtual library derived from various substituted piperidines demonstrates excellent molecular properties suitable for fragment-based drug discovery campaigns. whiterose.ac.uk Incorporating this compound into such a library would provide fragments with a distinct substitution pattern, offering a unique vector for growing or linking fragments into more complex, lead-like compounds.

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of peptide and protein chemistry. mdpi.comnih.gov A critical step in this process is the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, which is typically accomplished using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The mechanism involves a base-mediated β-elimination. mdpi.com

While piperidine is the standard reagent, its use has drawbacks, including toxicity and its status as a controlled substance. mdpi.com This has prompted research into alternative bases. Studies have shown that other cyclic secondary amines, such as 4-methylpiperidine (B120128) and piperazine, can be effective substitutes. mdpi.comresearchgate.net The efficiency of these alternatives can be influenced by factors like basicity (pKa), steric hindrance, and solubility. mdpi.com A substituted piperidine like this compound could potentially serve as an alternative deprotecting agent. Its alkyl substituent would increase its lipophilicity, which might alter its solubility profile and interaction with the resin-bound peptide, potentially influencing the efficiency of Fmoc removal for particularly hydrophobic peptide sequences. The steric bulk of the 2-ethylbutyl group could also modulate the reactivity and selectivity of the deprotection reaction. researchgate.net

| Deprotecting Agent | Typical Concentration | Key Characteristics | Reference |

|---|---|---|---|

| Piperidine (PP) | 20% v/v in DMF | Standard reagent, effective but regulated and can cause side reactions (e.g., aspartimide formation). | mdpi.com |

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Considered an effective and interchangeable alternative to piperidine. Reaction rates can be faster than piperidine. | mdpi.comresearchgate.net |

| Piperazine (PZ) | 10% w/v in DMF/ethanol | Less basic than piperidine, used as a safer alternative. Can be combined with DBU for faster deprotection. | mdpi.comrsc.org |

| 3-(Diethylamino)propylamine (DEAPA) | Not specified | Identified as a viable "green" alternative to piperidine, minimizing certain side products. | rsc.org |

| DBU / Piperazine | Not specified | A combination reported to cause complete Fmoc removal in under a minute, rivaling piperidine in speed. | rsc.org |

Development of Novel Piperidine Derivatives

The this compound scaffold is a starting point for the development of novel derivatives with tailored properties. By chemically modifying the core structure, researchers can fine-tune its characteristics for various applications in chemical research.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound relates to its properties. The synthesis of a series of analogues based on a core scaffold is central to these studies. nih.govresearchgate.net The this compound structure offers several points for modification to build an SAR collection.

Modification of the N-substituent: The piperidine nitrogen can be functionalized with a wide array of groups (e.g., alkyl, aryl, acyl groups) to explore the impact of size, electronics, and hydrogen bonding capacity at this position.

Modification of the 3-substituent: The 2-ethylbutyl group can be altered. For example, the chain length could be varied, branching could be changed, or it could be replaced with cycloalkyl or aryl groups to probe the effect of lipophilicity and steric bulk. researchgate.net

Introduction of other substituents: Additional functional groups could be introduced at other positions on the piperidine ring (e.g., positions 2, 4, 5, or 6) to explore the full chemical space around the scaffold. nih.govacs.org

Many natural products, particularly alkaloids, feature a piperidine ring as a core structural element. rsc.org Chemical synthesis allows for the creation of analogues of these natural products, which can be used to study their function or to develop new compounds with improved properties. The synthesis of piperidine-based natural alkaloids often involves building the piperidine ring as a key step. rsc.org

Inspired by the biosynthesis of piperidine alkaloids, which often proceeds through intermediates like Δ¹-piperideine, chemists have developed methods like stereoselective Mannich reactions to assemble multi-substituted chiral piperidines. rsc.org A building block such as this compound, or a precursor that establishes its specific substitution pattern, could be incorporated into synthetic routes to generate analogues of complex natural products. For instance, it could be used to create non-natural versions of alkaloids like isosolenopsin or epimyrtine, where the native alkyl chain at the 3-position is replaced by the 2-ethylbutyl group. rsc.org This allows for the creation of novel molecular architectures that expand upon the structural diversity found in nature.

Advanced Materials and Industrial Chemical Research